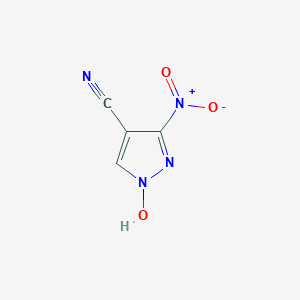

1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by a pyrazole ring substituted with hydroxy, nitro, and cyano groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the nitration of 1-hydroxy-1H-pyrazole-4-carbonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed to achieve high-quality products suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-nitro-3-oxo-1H-pyrazole-4-carbonitrile.

Reduction: Formation of 1-hydroxy-3-amino-1H-pyrazole-4-carbonitrile.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile exhibits a range of biological activities, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that derivatives of 3-nitropyrazole, including this compound, demonstrate substantial antimicrobial properties. These compounds have been tested against various microorganisms, including bacteria and fungi, showing effective inhibition at low concentrations. For instance, studies have shown that these compounds can effectively combat pathogens such as Streptococcus pyogenes and Escherichia coli .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The synthesis of novel compounds containing the pyrazole structure has led to the discovery of agents that can reduce inflammation in vitro and in vivo, indicating their potential for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been found to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and colorectal (HT-29) cancer cells. The compound's IC50 values suggest promising activity comparable to established chemotherapeutics .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

One-Pot Reactions

Recent advancements have introduced one-pot synthesis methods that streamline the production of pyrazole derivatives. These methods utilize readily available starting materials such as aldehydes and hydrazines, often yielding high purity and good yields .

Mechanochemical Synthesis

Mechanochemical techniques have emerged as environmentally friendly alternatives for synthesizing pyrazole derivatives. The use of solid-state reactions minimizes solvent use and enhances reaction efficiency .

Material Science Applications

The unique properties of this compound extend beyond pharmaceuticals into material science:

Coordination Chemistry

This compound can act as a ligand in coordination complexes, exhibiting interesting coordination properties that are useful in catalysis and materials development. Its ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .

Nanomaterials

Incorporating pyrazole derivatives into nanomaterials has shown promise in enhancing the properties of materials used in sensors and drug delivery systems. The functionalization of nanoparticles with pyrazole compounds can improve their biocompatibility and targeting capabilities .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mecanismo De Acción

The mechanism by which 1-hydroxy-3-nitro-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro and cyano groups can enhance its binding affinity and specificity for certain biological targets, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

1-Hydroxy-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group, which may alter its reactivity and biological activity.

3-Nitro-1H-pyrazole-4-carbonitrile: Lacks the hydroxy group, which can affect its solubility and chemical behavior.

1-Hydroxy-3-amino-1H-pyrazole-4-carbonitrile:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications in various fields.

Actividad Biológica

1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile, with the molecular formula C4H2N4O3 and CAS number 181585-88-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following structural features:

- IUPAC Name : 1-hydroxy-3-nitropyrazole-4-carbonitrile

- Molecular Weight : 154.08 g/mol

- SMILES Notation : C1=C(C(=NN1O)N+[O-])C#N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against a range of microbial pathogens.

- Antitumor Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.

- Anti-inflammatory Effects : Evidence points towards its role in modulating inflammatory responses.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It appears to modulate enzyme activity and influence signaling pathways involved in cell proliferation and inflammation.

Target Enzymes and Pathways

Research has shown that pyrazole derivatives can inhibit key enzymes related to cancer progression:

- VEGFR-2 Inhibition : Inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promise in reducing tumor growth by affecting angiogenesis .

- Kinase Inhibition : Pyrazoles are known for their ability to inhibit various kinases involved in tumor growth and metastasis, such as BRAF and EGFR .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antitumor Efficacy :

-

Antimicrobial Properties :

- Research indicated that derivatives of this compound displayed notable antimicrobial activity against various bacterial strains, enhancing its potential as a therapeutic agent in infectious diseases.

-

Anti-inflammatory Studies :

- Investigations into the anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokine production in vitro, indicating its utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives highlights the unique properties of this compound:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-Hydroxy-3-nitro-1H-pyrazole | Moderate | High | Moderate |

| 5-Methylpyrazole | High | Moderate | Low |

| 3-Amino-pyrazole | High | High | High |

Propiedades

IUPAC Name |

1-hydroxy-3-nitropyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O3/c5-1-3-2-7(9)6-4(3)8(10)11/h2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBAVEAHFCCXFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1O)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.